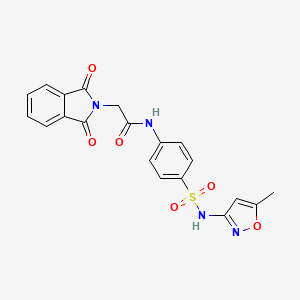
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16N4O6S and its molecular weight is 440.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O4S, with a molecular weight of approximately 396.45 g/mol. The structure features an isoindoline core, a sulfamoyl group, and an acetamide moiety which are critical for its biological activity.
Antioxidant Activity
Recent studies have indicated that compounds similar to This compound may exhibit significant antioxidant properties. For instance, derivatives containing the sulfonamide moiety have demonstrated the ability to scavenge free radicals effectively. This activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .
Acetylcholinesterase Inhibition
In vitro assays have shown that related compounds possess acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are vital in treating conditions like Alzheimer's disease as they enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine. The structural features of the compound suggest it may interact favorably with the AChE active site, thereby inhibiting its function .
In Vitro Studies
- Antioxidant Potential : Compounds analogous to the target molecule were evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, demonstrating strong antioxidant capabilities .
- Neuroprotective Effects : In studies involving irradiated mice, compounds with similar structures showed protective effects against gamma radiation-induced oxidative stress. These compounds were able to restore glutathione levels and reduce myeloperoxidase activity, indicating their potential as neuroprotective agents .
- Antibacterial Activity : Preliminary evaluations have suggested that derivatives of this compound may possess antibacterial properties against various pathogens. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .
The biological activity of This compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of electron-rich functional groups enhances its ability to donate electrons to free radicals.
- Enzyme Inhibition : The structural conformation allows for effective binding to enzyme active sites, particularly AChE, leading to inhibition and subsequent therapeutic effects.
Data Summary Table
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c1-12-10-17(22-30-12)23-31(28,29)14-8-6-13(7-9-14)21-18(25)11-24-19(26)15-4-2-3-5-16(15)20(24)27/h2-10H,11H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNZRRXLPDCTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













